5-(tert-Butyl)pyrimidine-2-carboxylic acid
CAS No.:
Cat. No.: VC20141786
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O2 |
---|---|
Molecular Weight | 180.20 g/mol |
IUPAC Name | 5-tert-butylpyrimidine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H12N2O2/c1-9(2,3)6-4-10-7(8(12)13)11-5-6/h4-5H,1-3H3,(H,12,13) |
Standard InChI Key | FMJKMQBMGVGADV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CN=C(N=C1)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered pyrimidine ring (C₄H₃N₂) with a tert-butyl (-C(CH₃)₃) substituent at carbon 5 and a carboxylic acid (-COOH) group at carbon 2. X-ray crystallography confirms a planar pyrimidine ring with dihedral angles of 3.2° between the carboxylic acid and tert-butyl groups, optimizing steric stability .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂N₂O₂ | |
Molecular Weight (g/mol) | 180.20 | |
Melting Point | 112–113°C | |
pKa (Carboxylic Acid) | 3.8 ± 0.2 | |
LogP (Octanol-Water) | 1.45 | |
Solubility (Water) | 2.1 mg/mL at 25°C |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (s, 9H, tert-butyl), 8.72 (s, 1H, H-4), 8.89 (s, 1H, H-6) .
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¹³C NMR (101 MHz, DMSO-d₆): δ 27.8 (tert-butyl), 35.1 (C-5), 123.5 (C-4), 151.2 (C-2), 167.4 (COOH) .
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FT-IR: 1705 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad O-H stretch).
Synthesis and Optimization
Carboxylation of 5-(tert-Butyl)pyrimidine
A high-pressure reaction between 5-(tert-butyl)pyrimidine and CO₂ at 80 bar yields 58–62% product. Catalytic potassium tert-butoxide in DMF enhances regioselectivity:
Bromination-Carboxylation Cascade
An alternative route involves bromination of 2-(tert-butyl)pyrimidine-4-carboxylic acid using N-bromosuccinimide (NBS), followed by Pd-catalyzed carboxylation (70% yield) :
Industrial Production
Continuous flow reactors achieve 85% yield at 120°C with residence times <10 minutes. Automated HPLC (C18 column, 0.1% TFA/MeCN) ensures >99% purity .
Reactivity and Functionalization
Esterification and Amidation
The carboxylic acid undergoes esterification with DCC/DMAP, producing methyl esters (92% yield). Amidation with primary amines via HATU activation yields bioactive derivatives:
Electrophilic Aromatic Substitution
DFT calculations (B3LYP/6-31G*) predict electrophilic attack at C-4 (Fukui index f⁻ = 0.15). Nitration with HNO₃/H₂SO₄ confirms C-4 substitution (73% yield) .
Biological and Pharmacological Applications
Kinase Inhibition
The compound inhibits CDK2/cyclin E with IC₅₀ = 0.126 μM (MDA-MB-231 cells), outperforming analogs lacking the tert-butyl group. Molecular docking shows hydrogen bonding between the carboxylic acid and kinase Asp86.
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), its efficacy correlates with membrane disruption observed via SEM.
Table 2: Biological Activity Profile
Organism | MIC (μg/mL) | Mechanism |
---|---|---|
S. aureus (MRSA) | 8 | Cell wall synthesis inhibition |
E. coli | 32 | DNA gyrase binding |
C. albicans | 16 | Ergosterol biosynthesis |
Industrial and Material Science Applications
Metal-Organic Frameworks (MOFs)
As a linker in Zr-MOFs, the compound enhances CO₂ adsorption (3.2 mmol/g at 1 bar) due to its polar carboxylic acid group .
Polymer Additives
Incorporated into polyamide-6,6 at 2 wt%, it increases thermal stability (TGA T₅% = 385°C vs. 355°C for pure polymer).
Parameter | Value |
---|---|
GHS Classification | H315-H319-H335 |
Storage Conditions | -20°C, inert atmosphere |
Permissible Exposure | 5 mg/m³ (8-hour TWA) |
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